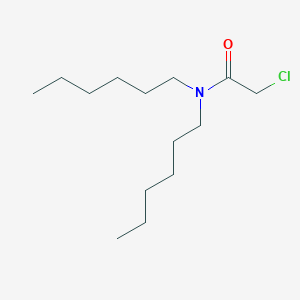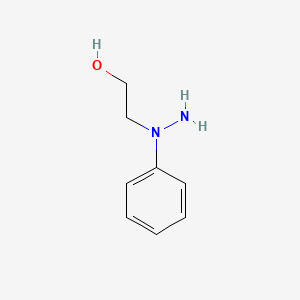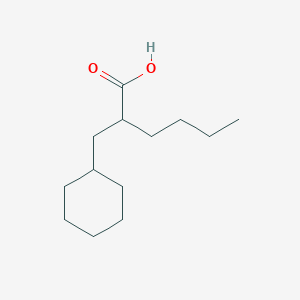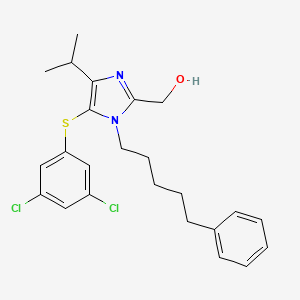
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) is an organic compound with a unique structure that includes an indoline ring substituted with a methyl group at the second position and an amine group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with indoline, which is commercially available.
Methylation: The indoline is methylated at the second position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated indoline is then subjected to amination at the fifth position using an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: N-substituted indoline derivatives.
Scientific Research Applications
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The indoline ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methylindoline: Lacks the amine group at the fifth position.
5-Indolinamine: Lacks the methyl group at the second position.
2-Methylindole: Lacks the amine group and has a different ring structure.
Uniqueness
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) is unique due to the presence of both the methyl group at the second position and the amine group at the fifth position. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3/t6-/m1/s1 |
InChI Key |
ZZIZDBJWSSJASG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(N1)C=CC(=C2)N |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,3'-Bipyridine]-4,5-diamine](/img/structure/B8744181.png)

![6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane](/img/structure/B8744202.png)



![5-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8744219.png)






